Umeclidinium bromide is classified as a quaternary ammonium compound and belongs to the class of anticholinergic agents. It is derived from the bicyclic compound quinuclidine, which is modified to enhance its therapeutic efficacy. The drug is marketed under various brand names, including Incruse Ellipta, and is typically administered via inhalation.
The synthesis of umeclidinium bromide has evolved over time, with several methods reported in the literature. Recent advancements focus on environmentally friendly approaches that reduce toxicity and improve yield.
Umeclidinium bromide has a complex molecular structure characterized by a bicyclic framework derived from quinuclidine. The chemical formula is CHBrN, with a molecular weight of approximately 350.27 g/mol.
Molecular Structure of Umeclidinium Bromide
Umeclidinium bromide undergoes several chemical reactions during its synthesis:
Umeclidinium bromide exerts its therapeutic effects by blocking the action of acetylcholine at muscarinic receptors in the airway smooth muscle:
Umeclidinium bromide is primarily used in clinical settings for:
Umeclidinium bromide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with near-equilibrium binding affinity across M1–M5 subtypes. However, its therapeutic effects derive from kinetic selectivity at the M3 receptor subtype, which predominates in airway smooth muscle. Dissociation from M3 receptors is markedly slower (half-life: 82 minutes) compared to M2 receptors (half-life: 9 minutes), enabling prolonged bronchodilation despite similar initial binding affinities [2] [7]. This kinetic profile contrasts with tiotropium, which exhibits even slower M3 dissociation (273 minutes), though clinical significance remains comparable [2] [8].
Table 1: Muscarinic Receptor Binding Kinetics of Umeclidinium Bromide
Receptor Subtype | Association Rate (k₁, M⁻¹min⁻¹) | Dissociation Half-life (min) | Functional Relevance |
---|---|---|---|
M3 | Rapid | 82 | Bronchodilation |
M2 | Rapid | 9 | Minimal cardiac effects |
M1 | Not reported | Intermediate | CNS/secretory effects |
In vitro studies using human bronchial strips demonstrate umeclidinium’s concentration-dependent inhibition of carbachol-induced contractions. At 10nM concentration, time to 50% restoration of contraction was 381 minutes, confirming sustained receptor occupancy beyond 24 hours [2] [7]. This slow functional reversibility underpins its once-daily dosing regimen in clinical practice.
Umeclidinium’s bronchodilatory action stems from M3 receptor blockade on airway smooth muscle, interrupting acetylcholine-induced signaling cascades. Antagonism prevents Gq-protein activation, inhibiting phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂). Consequently, intracellular calcium release via inositol trisphosphate (IP₃) receptors is suppressed, reducing actin-myosin cross-bridge formation and muscle contraction [1] [6].
Additionally, umeclidinium modulates CD38/cADPR pathways and ryanodine receptor channels, which regulate calcium-induced calcium release (CICR) in airway smooth muscle. This multi-pathway inhibition provides comprehensive suppression of bronchoconstrictive mechanisms upregulated in COPD, where parasympathetic tone is pathologically elevated [1] [2]. In vivo, intratracheal administration in guinea pigs dose-dependently inhibits acetylcholine-induced bronchoconstriction for >24 hours, confirming translational bronchodilatory efficacy [2] [7].
Umeclidinium exhibits distinct pharmacodynamic properties versus other LAMAs:
Table 2: Comparative Pharmacodynamics of Umeclidinium vs. Reference LAMAs
Parameter | Umeclidinium | Tiotropium | Glycopyrronium |
---|---|---|---|
Tₘₐₓ (plasma) | 5–15 min | 60–180 min | 5–15 min |
Effective half-life | 11 hours | 24–36 hours | 12–15 hours |
M3 Dissociation t½ | 82 min | 273 min | ~60 min |
FEV₁ Eₘₐₓ (trough) | 185 mL | 150–170 mL | 160–180 mL |
Enhanced vagally-mediated bronchoconstriction is a hallmark of COPD pathophysiology. Parasympathetic ganglia innervate large airways, while postganglionic fibers regulate smaller bronchioles—key sites of airflow resistance [1] [2]. In COPD, inflammatory mediators amplify acetylcholine release and receptor sensitivity, creating a self-perpetuating cycle of obstruction [2] [4].
Umeclidinium interrupts this cycle via:
Preclinical models show intranasal umeclidinium blocks methacholine-induced bronchoconstriction in mice for >72 hours, confirming profound attenuation of hyperresponsive parasympathetic signaling [2] [7].
Key models validating umeclidinium’s efficacy:
These models collectively demonstrate umeclidinium’s tissue-specific bronchodilation with minimal systemic exposure—confirmed by <13% oral bioavailability and negligible contribution of gut absorption to therapeutic effects [1] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1